molecular formula C12H11ClO B8183335 1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene

1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene

Cat. No.: B8183335
M. Wt: 206.67 g/mol
InChI Key: KPQRHTRWGCTRDT-UHFFFAOYSA-N
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Description

1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene is an organic compound with a unique structure that includes a chloro group, a cyclopropylmethoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable chlorinating agent such as thionyl chloride to form cyclopropylmethyl chloride.

    Attachment to the benzene ring: The cyclopropylmethyl chloride is then reacted with a benzene derivative that has a suitable leaving group, such as a halide, under conditions that promote nucleophilic substitution.

    Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the benzene derivative is reacted with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation reactions: The ethynyl group can be oxidized to form different functional groups.

    Reduction reactions: The ethynyl group can be reduced to form an alkene or alkane.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Major Products:

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include alkenes or alkanes.

Scientific Research Applications

1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

  • 1-Chloro-3-(cyclopropylmethoxy)benzene
  • 1-Chloro-3-(cyclopropylmethoxy)-5-methoxybenzene

Comparison: 1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This sets it apart from similar compounds that lack the ethynyl group, making it more versatile for various applications.

Properties

IUPAC Name

1-chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c1-2-9-5-11(13)7-12(6-9)14-8-10-3-4-10/h1,5-7,10H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQRHTRWGCTRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)Cl)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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